molecular formula C7H7F5O3 B2567172 1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one CAS No. 946079-00-1

1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one

Cat. No.: B2567172
CAS No.: 946079-00-1
M. Wt: 234.122
InChI Key: CKOJRAAAYWQIJX-UHFFFAOYSA-N
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Description

1,3-Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2. It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom . The corresponding saturated 6-membered C4O2 rings are called dioxanes .


Synthesis Analysis

Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . For example, 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide was synthesized by reducing 2-(4-nitrophenyl)-1,3-dioxolane, using glucose as an eco-friendly reductant in alkaline medium .


Molecular Structure Analysis

The molecular structure of a 1,3-dioxolane ring involves an oxygen atom at the 2-position of the ring . This oxygen atom is part of the acetal functional group, which also includes two carbon atoms attached to the same oxygen atom .


Chemical Reactions Analysis

Optically active 1,3-dioxolan-2-yl cation intermediates were generated during enantioselective dioxyacetylation of alkene with chiral hypervalent iodine(iii). Regioselective attack of a nucleophile toward the intermediate resulted in reversal of enantioselectivity of the dioxyacetylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For 1,3-dioxolane, it has a molecular weight of 74.08 g/mol, a density of 1.06 g/cm3, a melting point of -95 °C, and a boiling point of 75 °C .

Scientific Research Applications

Lithium Battery Materials

A significant application of derivatives of 1,3-dioxolan-2-one is in the development of materials for lithium batteries. Direct fluorination of 1,3-dioxolan-2-one with elemental fluorine has been successfully carried out to provide fluorinated derivatives, which are explored as additives for lithium-ion secondary batteries. This process contributes to the advancement of battery technology by improving the safety and efficiency of lithium-ion batteries (Kobayashi et al., 2003).

Organic Synthesis and Cyclization

In organic synthesis, the cyclization of disymmetrically substituted 1,3-dioxolan-2-yl radicals has been investigated, highlighting its role in the synthesis of chiral molecules. These studies provide insights into the diastereoselectivity of cyclizations, contributing to the development of new methods for the preparation of chiral compounds with potential pharmaceutical applications (Stien et al., 1997).

Macrocyclic and Stereoselective Polymerization

The use of 1,3-dioxolan derivatives in polymer science is exemplified by their application in the macrocyclic and stereoselective polymerization of β-D,L-butyrolactone. This research demonstrates the utility of cyclic initiators derived from 1,3-dioxolan compounds in producing polyesters with specific stereochemistry, opening new avenues for the design of biodegradable polymers with tailored properties (Kricheldorf & Lee, 1995).

Synthesis of Pentafluorinated β-hydroxy Ketones

Furthermore, derivatives of 1,3-dioxolan-2-one have been utilized in the synthesis of pentafluorinated β-hydroxy ketones. This method involves the in situ generation of difluoroenolates, demonstrating the versatility of 1,3-dioxolan-2-one derivatives in facilitating reactions under mild conditions. The resulting β-hydroxy ketones are of interest for their potential applications in medicinal chemistry and materials science (Zhang & Wolf, 2012).

Corrosion Inhibition

The derivatives of 1,3-dioxolan-2-one have also been explored as corrosion inhibitors. Studies have shown that ketene dithioacetal derivatives derived from 1,3-dioxolan compounds effectively inhibit copper corrosion in nitric acid solutions, suggesting their potential use in protecting metal surfaces from corrosion (Fiala et al., 2007).

Mechanism of Action

While the specific mechanism of action for “1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one” is not available, compounds containing a 1,3-dioxolane ring can have various mechanisms of action depending on their structure and the presence of other functional groups .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure. For example, 1,3-dioxolane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on synthesizing and studying the properties of “1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one” and similar compounds. For example, a simple approach to synthesizing 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide was developed, based on glucose as an eco-friendly reductant . This could potentially be adapted for the synthesis of “this compound”.

Properties

IUPAC Name

1-(1,3-dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F5O3/c8-6(9,7(10,11)12)4(13)3-5-14-1-2-15-5/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOJRAAAYWQIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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